molecular formula C14H19ClN2O5S B5352055 5-chloro-2-methoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide

5-chloro-2-methoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide

Cat. No. B5352055
M. Wt: 362.8 g/mol
InChI Key: BOAOQXRLRSTXSY-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide, also known as MOR-14, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The exact mechanism of action of 5-chloro-2-methoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of enzymes involved in various biological processes, such as DNA synthesis and protein synthesis. This inhibition can lead to the disruption of cell growth and division, making this compound a potential tool for the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and division, the induction of apoptosis (programmed cell death), and the inhibition of various enzymes involved in DNA and protein synthesis. These effects make this compound a valuable tool for researchers studying the mechanisms of disease and the potential use of sulfonamide derivatives in the treatment of cancer and other diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-chloro-2-methoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide in lab experiments is its ability to selectively target certain enzymes and biological processes, allowing researchers to investigate the effects of sulfonamide derivatives on specific cellular pathways. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments and require careful handling and disposal.

Future Directions

There are many potential future directions for research involving 5-chloro-2-methoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide and other sulfonamide derivatives. Some possible areas of investigation include the development of new sulfonamide derivatives with improved efficacy and reduced toxicity, the investigation of the mechanisms of action of these compounds, and the use of sulfonamide derivatives in the treatment of various diseases, such as cancer and bacterial infections.
In conclusion, this compound is a valuable tool for researchers studying the mechanisms of disease and the potential use of sulfonamide derivatives in the treatment of cancer and other diseases. Its biochemical and physiological effects make it a valuable tool for investigating the mechanisms of action of sulfonamide derivatives, and its potential for selective targeting of specific cellular pathways makes it a valuable tool for researchers in a variety of fields.

Synthesis Methods

The synthesis of 5-chloro-2-methoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide involves several steps, including the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with morpholine to form the intermediate 5-chloro-2-methoxy-N-morpholinylbenzenesulfonamide. This intermediate is then reacted with N-methyl-2-oxoethylamine to form the final product, this compound.

Scientific Research Applications

5-chloro-2-methoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been used in a variety of scientific research applications, including as a tool for studying the role of sulfonamide derivatives in the treatment of cancer and other diseases. It has also been used to study the effects of sulfonamide derivatives on various biological processes, such as cell growth and differentiation, and to investigate the mechanisms of action of these compounds.

properties

IUPAC Name

5-chloro-2-methoxy-N-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O5S/c1-16(10-14(18)17-5-7-22-8-6-17)23(19,20)13-9-11(15)3-4-12(13)21-2/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAOQXRLRSTXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCOCC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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